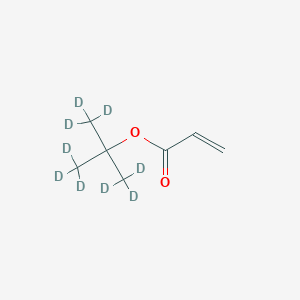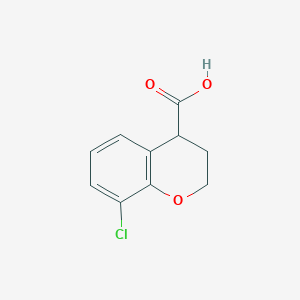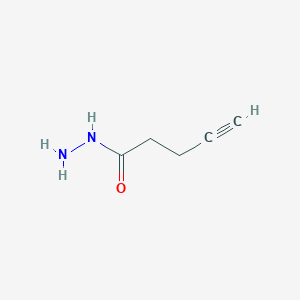![molecular formula C12H21NO4 B12311197 2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B12311197.png)
2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino cyclopentyl acetic acid structure. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperature or mild heating to facilitate the protection process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The Boc group can be selectively removed or substituted under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Acids: For deprotection, trifluoroacetic acid or hydrochloric acid in methanol can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine.
Wissenschaftliche Forschungsanwendungen
2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid involves its ability to act as a protected amino acid derivative. The Boc group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways and interactions, making it useful in drug design and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(trans-3-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)acetic acid
- (S)-2-((Tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
- (Tert-butoxycarbonyl) L-Histidine (Trityl)-Aib-OH
Uniqueness
2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid is unique due to its specific cyclopentyl structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its stability and ease of deprotection make it a valuable intermediate in various synthetic and research applications.
Eigenschaften
Molekularformel |
C12H21NO4 |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-5-4-8(6-9)7-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
InChI-Schlüssel |
LDBFBCYPFDOYEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



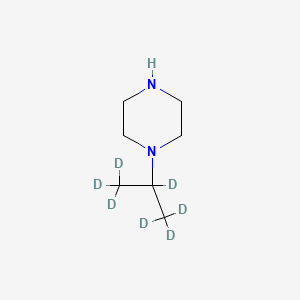
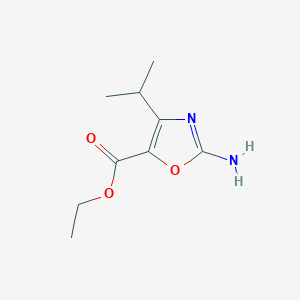

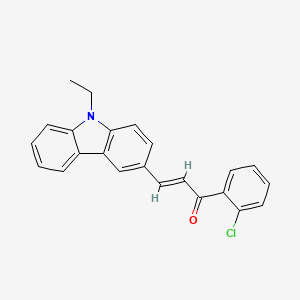


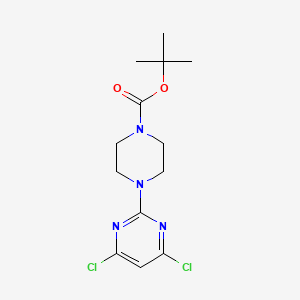
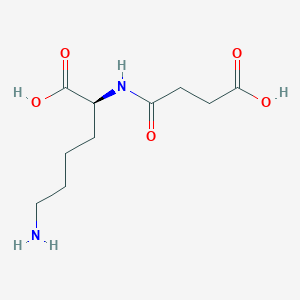
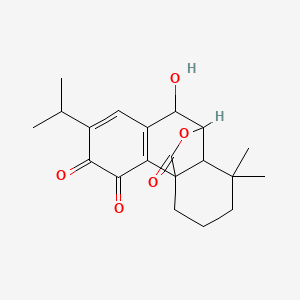
![2-[4-(Propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12311171.png)
